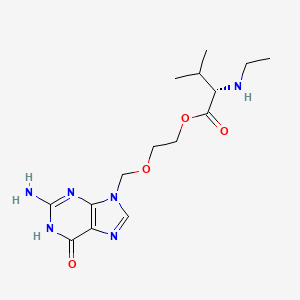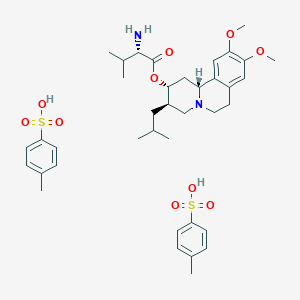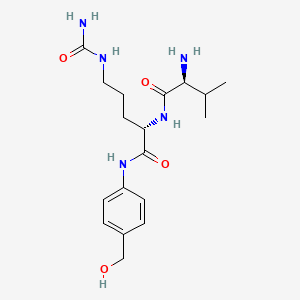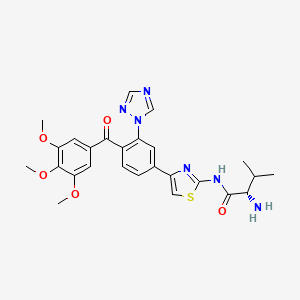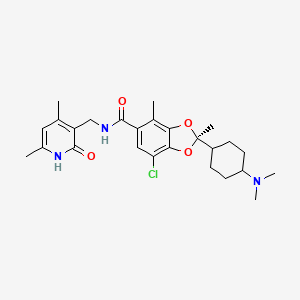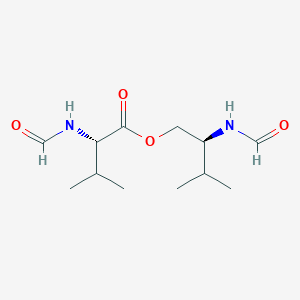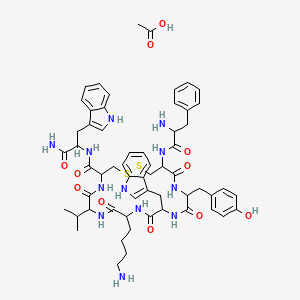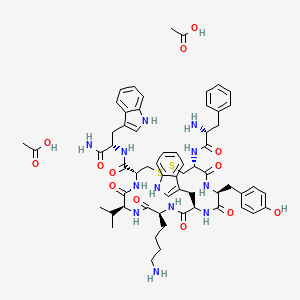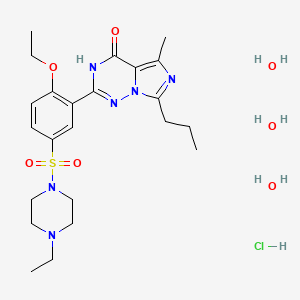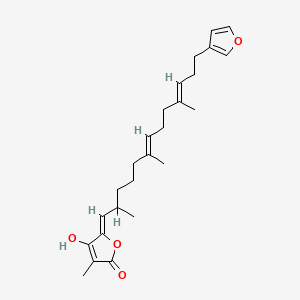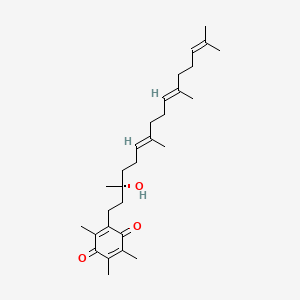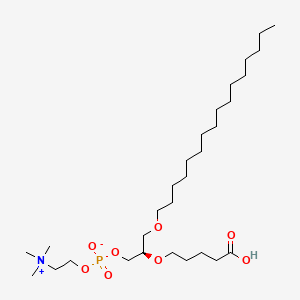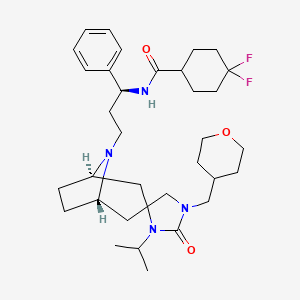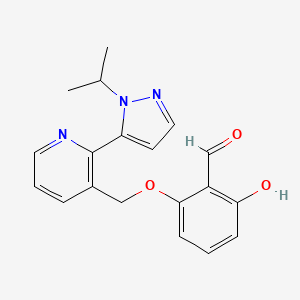
Voxelotor
Übersicht
Beschreibung
Voxelotor, sold under the brand name Oxbryta, is a medication used for the treatment of sickle cell disease . It is the first hemoglobin oxygen-affinity modulator . Voxelotor has been shown to have disease-modifying potential by increasing hemoglobin levels and decreasing hemolysis indicators in sickle cell patients .
Synthesis Analysis
The synthesis of Voxelotor involves a process for the preparation of Voxelotor and derivatives thereof and to intermediates useful in the synthesis of these compounds . Several synthetic processes for preparing Voxelotor and intermediates thereof have been disclosed .Molecular Structure Analysis
Voxelotor has a molecular formula of C19H19N3O3 and a molar mass of 337.379 g·mol −1 . It binds reversibly to hemoglobin (Hb) by forming a covalent bond with the N‐terminal valine of the α‐chain of the protein .Chemical Reactions Analysis
Voxelotor increases Hb oxygen affinity . It binds reversibly to hemoglobin (Hb) by forming a covalent bond with the N‐terminal valine of the α‐chain of the protein, resulting in an allosteric modification of Hb . Voxelotor stabilizes the oxygenated Hb state and prevents HbS polymerization by increasing hemoglobin’s affinity for oxygen .Physical And Chemical Properties Analysis
Voxelotor has a molecular formula of C19H19N3O3 and a molar mass of 337.37 . It is an orally bioavailable modulator and stabilizer of sickle cell hemoglobin (HbS), with potential use in the treatment of sickle cell disease (SCD) .Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
The specific scientific field for this application is Hematology , specifically the management of Sickle Cell Disease (SCD) .
Summary of the Application
Voxelotor (Oxbryta®) is an oral, once-daily sickle hemoglobin-polymerization inhibitor indicated for the treatment of SCD in adults and adolescents aged ≥12 years . It is used to manage complications in SCD, which is an inherited systemic disorder characterized by chronic hemolytic anemia and recurrent vaso-occlusion .
Methods of Application or Experimental Procedures
In a real-world study, medical and pharmacy claims data for patients aged ≥12 years with SCD who initiated voxelotor therapy between November 2019 and March 2021 were procured from the Symphony Health claims database . Patients with ≥1 year’s data before the index date (date of the first voxelotor claim for each patient) were included in the analyses .
Results or Outcomes
The study found that voxelotor may improve the clinical symptoms of SCD and reduce VOC rates as well as the need for transfusions . Among the subset of patients with pre- and post-voxelotor Hb measurements, mean (95% CI) Hb was 7.9 (7.5-8.2) g/dL at baseline, and final Hb was 8.9 (8.4-9.4) g/dL after voxelotor initiation . Most patients (38/63; 60.3%) achieved a Hb increase of >1 g/dL at any time point during follow-up . In 357 patients who received ≥1 transfusion in the year before voxelotor initiation, the mean (95% CI) transfusion rate decreased by 43%, from 3.2 (2.8-3.7) to 1.8 (1.4-2.3) PPY (P <0.001) .
Long-term Safety and Efficacy in Sickle Cell Disease Management
Specific Scientific Field
The specific scientific field for this application is also Hematology , specifically the long-term management of Sickle Cell Disease (SCD) .
Summary of the Application
Voxelotor is a first-in-class HbS polymerization inhibitor, approved in the US for the treatment of patients with SCD aged ≥4 years and in Europe for the treatment of hemolytic anemia due to SCD in patients aged ≥12 years . In the phase 3, randomized, placebo-controlled HOPE trial, significantly more patients (aged ≥12 years) treated with voxelotor 1500 mg achieved a >1 g/dL Hb increase vs placebo (89% vs 25%, respectively) at any time up to Week 72 .
Methods of Application or Experimental Procedures
Patients who completed the HOPE trial were eligible to enroll in the multicenter, global open-label extension (OLE) study and receive ongoing treatment with once daily voxelotor 1500 mg if they continued to derive clinical benefit and/or until voxelotor was available via an alternative source . Adverse event (AE) data were collected through 28 days after voxelotor discontinuation, and measurements of Hb and clinical markers of hemolysis were summarized through 168 weeks of treatment in the OLE .
Results or Outcomes
Of 199 patients who completed the HOPE trial, 178 (89.4%) were enrolled and dosed in the OLE . The median age at enrollment was 25 years (15.7% adolescents, 84.3% adults) .
Disease-modifying Potential in Sickle Cell Disease
Specific Scientific Field
The specific scientific field for this application is Hematology , specifically the management of Sickle Cell Disease (SCD) .
Summary of the Application
Voxelotor has been shown to have disease-modifying potential by increasing hemoglobin levels and decreasing hemolysis indicators in sickle cell patients . It has a safe profile in sickle cell patients and healthy volunteers, without any dose-limiting toxicity .
Methods of Application or Experimental Procedures
The methods of application involve the administration of Voxelotor to patients with SCD. The drug has been shown to increase hemoglobin levels and decrease indicators of hemolysis, which are common complications in SCD .
Results or Outcomes
The results show that Voxelotor has a safe profile in both sickle cell patients and healthy volunteers, without any dose-limiting toxicity . This suggests that Voxelotor could be a promising treatment option for managing SCD.
Safety And Hazards
Zukünftige Richtungen
Voxelotor is a promising treatment for sickle cell disease. Future efforts must focus on determining the impact of socioeconomic status on access to and outcomes of HCT and the long-term impact of HCT on patients, families, and society . New disease-modifying drugs and the emerging option of the autologous transplantation of gene-modified hematopoietic progenitor cells are likely to expand the available therapeutic options .
Eigenschaften
IUPAC Name |
2-hydroxy-6-[[2-(2-propan-2-ylpyrazol-3-yl)pyridin-3-yl]methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13(2)22-16(8-10-21-22)19-14(5-4-9-20-19)12-25-18-7-3-6-17(24)15(18)11-23/h3-11,13,24H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCVZAQENIZVMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)C2=C(C=CC=N2)COC3=CC=CC(=C3C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801027954 | |
| Record name | Voxelotor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801027954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
539.2±50.0 | |
| Record name | Voxelotor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14975 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
insoluble in water | |
| Record name | Voxelotor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14975 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Deoxygenated sickle hemoglobin (HbS) polymerization is the causal factor for sickle cell disease. The genetic mutation associated with this disease leads to the formation of abnormal, sickle shaped red blood cells that aggregate and block blood vessels throughout the body, causing vaso-occlusive crises. Voxelotor binds irreversibly with the N‐terminal valine of the α‐chain of hemoglobin, leading to an allosteric modification of Hb20, which increases the affinity for oxygen. Oxygenated HbS does not polymerize. By directly blocking HbS polymerization, voxelotor can successfully treat sickle cell disease by preventing the formation of abnormally shaped cells, which eventually cause lack of oxygenation and blood flow to organs. | |
| Record name | Voxelotor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14975 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Voxelotor | |
CAS RN |
1446321-46-5 | |
| Record name | 2-Hydroxy-6-[[2-[1-(1-methylethyl)-1H-pyrazol-5-yl]-3-pyridinyl]methoxy]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1446321-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Voxelotor [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446321465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Voxelotor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14975 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Voxelotor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801027954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VOXELOTOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ZO554A4Q8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
80-82 | |
| Record name | Voxelotor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14975 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


